molecular formula C9H13BrCl2N2 B2637901 7-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride CAS No. 2416235-44-2

7-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride

Cat. No. B2637901
CAS RN: 2416235-44-2
M. Wt: 300.02
InChI Key: DAONFGRTRQNHRV-UHFFFAOYSA-N
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Description

7-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzodiazepines, which are widely used as anxiolytics, hypnotics, and anticonvulsants. The unique chemical structure of 7-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride has made it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Structural Analysis

The chemical synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine; dihydrochloride derivatives has been explored for various scientific purposes. For example, the treatment of specific benzodiazepin-2-ones with methyl or hexyl tosylate leads to products that differ in the alkyl substituent at the benzodiazepine fragment. This alteration significantly changes the conformation of the central molecular fragment, influencing the assembly mode in the crystal structure through different types of hydrogen and halogen bonds (Kravtsov et al., 2012).

Pharmacological Properties

The pharmacological properties of 7-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine; dihydrochloride derivatives are closely related to their ability to bind to benzodiazepine receptors. These compounds exhibit various effects such as anxiolytic, anticonvulsant, and analgesic properties. The study of these derivatives is crucial for understanding the relationship between chemical structure and psychopharmacological activity, contributing to the development of new therapeutic agents (Andronati et al., 2002).

properties

IUPAC Name

7-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2.2ClH/c10-8-1-2-9-7(5-8)6-11-3-4-12-9;;/h1-2,5,11-12H,3-4,6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWURRJDRBLVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(CN1)C=C(C=C2)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride

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